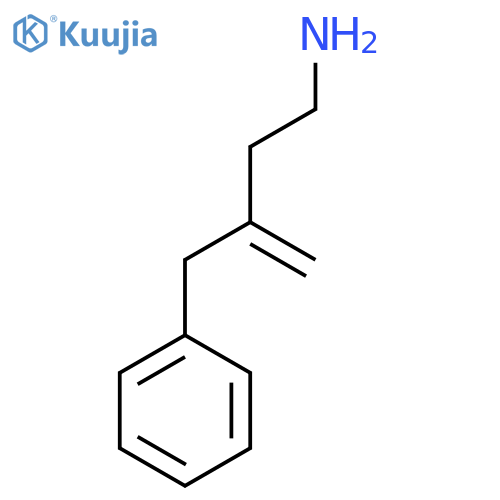Cas no 1890897-10-5 (3-benzylbut-3-en-1-amine)

3-benzylbut-3-en-1-amine structure
商品名:3-benzylbut-3-en-1-amine
3-benzylbut-3-en-1-amine 化学的及び物理的性質
名前と識別子
-
- 3-benzylbut-3-en-1-amine
- EN300-1865233
- 1890897-10-5
-
- インチ: 1S/C11H15N/c1-10(7-8-12)9-11-5-3-2-4-6-11/h2-6H,1,7-9,12H2
- InChIKey: MMZRWOJBDDDAJE-UHFFFAOYSA-N
- ほほえんだ: NCCC(=C)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 161.120449483g/mol
- どういたいしつりょう: 161.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-benzylbut-3-en-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1865233-1.0g |
3-benzylbut-3-en-1-amine |
1890897-10-5 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1865233-0.05g |
3-benzylbut-3-en-1-amine |
1890897-10-5 | 0.05g |
$948.0 | 2023-09-18 | ||
| Enamine | EN300-1865233-10.0g |
3-benzylbut-3-en-1-amine |
1890897-10-5 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1865233-0.5g |
3-benzylbut-3-en-1-amine |
1890897-10-5 | 0.5g |
$1084.0 | 2023-09-18 | ||
| Enamine | EN300-1865233-5g |
3-benzylbut-3-en-1-amine |
1890897-10-5 | 5g |
$3273.0 | 2023-09-18 | ||
| Enamine | EN300-1865233-0.25g |
3-benzylbut-3-en-1-amine |
1890897-10-5 | 0.25g |
$1038.0 | 2023-09-18 | ||
| Enamine | EN300-1865233-5.0g |
3-benzylbut-3-en-1-amine |
1890897-10-5 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1865233-2.5g |
3-benzylbut-3-en-1-amine |
1890897-10-5 | 2.5g |
$2211.0 | 2023-09-18 | ||
| Enamine | EN300-1865233-0.1g |
3-benzylbut-3-en-1-amine |
1890897-10-5 | 0.1g |
$993.0 | 2023-09-18 | ||
| Enamine | EN300-1865233-10g |
3-benzylbut-3-en-1-amine |
1890897-10-5 | 10g |
$4852.0 | 2023-09-18 |
3-benzylbut-3-en-1-amine 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
1890897-10-5 (3-benzylbut-3-en-1-amine) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
